Doravirine
Overview
Description
Doravirine is a non-nucleoside reverse transcriptase inhibitor developed by Merck & Co. It is primarily used in the treatment of HIV-1 infections. This compound is known for its efficacy in inhibiting the replication of the HIV virus by targeting the reverse transcriptase enzyme, which is crucial for viral replication .
Mechanism of Action
Target of Action
Doravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in combination with other antiretrovirals to treat HIV-1 infections . The primary target of this compound is the HIV-1 reverse transcriptase enzyme .
Mode of Action
This compound inhibits viral DNA synthesis by binding to a hydrophobic pocket close to the active site of the HIV-1 reverse transcriptase . This interaction with the enzyme disrupts the RNA-dependent and DNA-dependent DNA polymerase activities, thereby preventing the HIV from generating complementary DNA (cDNA) to its RNA genome . This cDNA would otherwise be inserted into the host cell genome, where it could be transcribed into viral RNA for the purposes of replication .
Biochemical Pathways
The inhibition of the reverse transcriptase enzyme by this compound disrupts the viral replication cycle. By preventing the formation of cDNA, this compound effectively halts the production of new viral RNA and subsequent protein synthesis, thereby reducing the number of viable virus particles produced by the infected cell .
Pharmacokinetics
This compound has a favorable pharmacokinetic profile for once-daily dosing . It is well-absorbed, exhibits moderate protein binding activity, and is extensively metabolized by cytochrome P450 (CYP) 3A enzymes . The elimination half-life of this compound is around 15 hours, and it reaches steady-state concentration in about 7 days .
Result of Action
The molecular effect of this compound’s action is the inhibition of the reverse transcriptase enzyme, which prevents the formation of cDNA and subsequent viral RNA. This leads to a reduction in the number of viable virus particles produced by the infected cell . On a cellular level, this results in a decrease in viral load and an increase in CD4 cell count, improving the immune response in individuals with HIV-1 .
Biochemical Analysis
Biochemical Properties
Doravirine is a pyridinone NNRTI with potent antiviral activity against wild-type HIV-1 virus and common NNRTI variants . It interacts with the enzyme reverse transcriptase, which is crucial for HIV to generate complementary DNA (cDNA) to its RNA genome. This cDNA is then inserted into the host cell genome, where it can be transcribed into viral RNA for the purposes of replication .
Cellular Effects
This compound influences cell function by inhibiting the action of reverse transcriptase, thereby preventing the replication of HIV-1 . It has been observed to have fewer adverse effects, including neuropsychiatric effects, compared to other NNRTIs .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to and inhibiting the action of reverse transcriptase . This prevents the enzyme from generating cDNA from the HIV-1 RNA genome, thereby blocking the replication of the virus .
Temporal Effects in Laboratory Settings
This compound has shown long-term effectiveness and safety in people living with HIV-1, mostly virologically suppressed . The combination of this compound plus abacavir/lamivudine has shown even better safety and effectiveness than tenofovir/emtricitabine .
Dosage Effects in Animal Models
In animal models, therapeutic and supra-therapeutic doses of this compound induced very low mortality and mild morphological alterations compared to Efavirenz exposure also in the sub-therapeutic ranges .
Metabolic Pathways
This compound undergoes cytochrome P450 (CYP)3A-mediated oxidative metabolism . It is metabolized via CYP3A enzymes and is thus susceptible to interactions with CYP3A inhibitors and inducers .
Transport and Distribution
Following oral administration, this compound is rapidly absorbed with a median time to maximum plasma concentration of 1–4 hours . The pharmacokinetics of this compound are not greatly influenced by sex, age, race, or hepatic impairment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Doravirine is synthesized through a multi-step process involving the formation of key intermediates. The synthesis begins with the preparation of 3-chloro-5-(1-((4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinyl)oxy)benzonitrile. This intermediate is then subjected to various reaction conditions, including chlorination, nitration, and cyclization, to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: Doravirine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the this compound molecule.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common in the modification of this compound’s chemical structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are frequently employed.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may have altered pharmacological properties .
Scientific Research Applications
Doravirine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying non-nucleoside reverse transcriptase inhibitors.
Biology: Employed in research on HIV-1 replication and resistance mechanisms.
Medicine: Integral in the development of antiretroviral therapies for HIV-1 treatment.
Industry: Utilized in the pharmaceutical industry for the production of combination therapies
Comparison with Similar Compounds
- Efavirenz
- Rilpivirine
- Etravirine
Comparison: Doravirine is unique among non-nucleoside reverse transcriptase inhibitors due to its favorable pharmacokinetic profile, including a longer half-life and fewer neuropsychiatric side effects compared to efavirenz. Additionally, this compound has shown efficacy against common NNRTI-resistant mutations, making it a valuable option in antiretroviral therapy .
This compound’s distinct resistance profile and lower potential for drug-drug interactions further highlight its advantages over similar compounds .
Properties
IUPAC Name |
3-chloro-5-[1-[(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)methyl]-2-oxo-4-(trifluoromethyl)pyridin-3-yl]oxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3N5O3/c1-25-13(23-24-16(25)28)8-26-3-2-12(17(19,20)21)14(15(26)27)29-11-5-9(7-22)4-10(18)6-11/h2-6H,8H2,1H3,(H,24,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAOVIPSKUPPQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=O)CN2C=CC(=C(C2=O)OC3=CC(=CC(=C3)C#N)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30158386 | |
Record name | Doravirine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30158386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Doravirine is a pyridinone non-nucleoside reverse transcriptase inhibitor of HIV-1. Reverse transcriptase is the enzyme with which HIV generates complementary DNA (cDNA) to its RNA genome - this cDNA is then inserted into the host cell genome, where it can be transcribed into viral RNA for the purposes of replication. Doravirine inhibits HIV-1 replication by non-competitively inhibiting HIV-1 reverse transcriptase. Doravirine does not, however, inhibit the human cellular DNA polymerases α, ß, and mitochondrial DNA polymerase γ. | |
Record name | Doravirine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12301 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1338225-97-0 | |
Record name | Doravirine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1338225-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Doravirine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1338225970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Doravirine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12301 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Doravirine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30158386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-5-({1-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl}oxy)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DORAVIRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/913P6LK81M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.